molecular formula C16H26N2 B13185256 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine

4-Phenyl-2-(piperidin-4-yl)pentan-1-amine

Cat. No.: B13185256
M. Wt: 246.39 g/mol
InChI Key: JLVMJCURVBWAAI-UHFFFAOYSA-N
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Description

Contextualization of Piperidine-Containing Chemical Entities in Medicinal Chemistry and Organic Synthesis

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in pharmaceuticals is extensive, with piperidine derivatives forming the core of drugs across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pub The conformational flexibility of the piperidine ring allows for optimal binding to a variety of biological targets, while its basic nitrogen atom can participate in crucial hydrogen bonding interactions.

In organic synthesis, the piperidine framework serves as a versatile building block for the construction of more complex molecules, including a wide array of natural products and alkaloids. rsc.org Synthetic chemists have developed numerous methods for the stereoselective synthesis and functionalization of the piperidine ring, enabling the creation of diverse molecular architectures with tailored properties. nih.gov

Rationale for Investigating 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine: Structural Significance and Potential Research Avenues

The chemical structure of this compound combines several key features that suggest potential for further investigation. The 4-phenylpiperidine (B165713) substructure is a well-established pharmacophore, notably found in a variety of opioid analgesics. The presence of the phenyl group can facilitate pi-stacking interactions with biological receptors.

Overview of Prior Research on Related Phenyl-Piperidine and Pentanamine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, a wealth of research exists on related chemical structures.

The 4-phenylpiperidine scaffold is a core component of many synthetic opioids. For instance, it is the foundational structure for potent analgesics like pethidine (meperidine) and is a key fragment in the fentanyl class of opioids. Research in this area has extensively explored how modifications to the piperidine ring and the phenyl group influence analgesic activity and receptor selectivity.

Derivatives of N-phenyl-4-piperidinamine are also of significant interest. This structural motif is found in compounds investigated for a variety of pharmacological activities. For example, 4-anilinopiperidine is a known precursor in the synthesis of several fentanyl analogs.

Research into compounds containing pentanamine chains often focuses on their role as linkers or pharmacophoric elements in their own right. The length and flexibility of the five-carbon chain can be crucial for positioning other functional groups for optimal interaction with biological targets.

The combination of these structural motifs in this compound suggests that its chemical properties and biological activities could be an interesting amalgamation of these related classes of compounds, warranting further dedicated investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

4-phenyl-2-piperidin-4-ylpentan-1-amine

InChI

InChI=1S/C16H26N2/c1-13(14-5-3-2-4-6-14)11-16(12-17)15-7-9-18-10-8-15/h2-6,13,15-16,18H,7-12,17H2,1H3

InChI Key

JLVMJCURVBWAAI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CN)C1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Phenyl 2 Piperidin 4 Yl Pentan 1 Amine

Retrosynthetic Analysis of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine

A retrosynthetic analysis of this compound reveals several possible disconnections to simplify the target molecule into more readily available starting materials. The primary bonds for consideration are the C-C bond connecting the pentan-1-amine side chain to the piperidine (B6355638) ring and the C-N bonds within the piperidine ring itself.

One logical disconnection is at the C2-C4 bond between the pentylamine chain and the piperidine ring. This leads to two key synthons: a piperidin-4-yl cation or an equivalent electrophilic species, and a nucleophilic 4-phenylpentan-1-amine (B6155999) derivative. A more practical approach involves a precursor to the amine, such as a nitro or cyano group, which can be reduced in the final steps of the synthesis. This retrosynthetic step suggests a convergent synthesis where the two main fragments of the molecule are prepared separately and then coupled.

Further disconnection of the piperidine ring can be envisioned through the C-N bonds, suggesting precursors such as a 1,5-dicarbonyl compound and an amine source, which could be cyclized via reductive amination. Alternatively, the piperidine ring could be formed from a substituted pyridine (B92270) through catalytic hydrogenation.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Key Disconnections Precursors
This compoundC2-C4 bond of the pentylamine side chain4-piperidone, 4-phenyl-1-nitropentan-2-one
This compoundC-N bonds of the piperidine ring1,5-dicarbonyl compound, ammonia
This compoundAromaticity of a pyridine precursor4-substituted pyridine derivative

Established and Novel Approaches for Piperidine Ring Synthesis and Functionalization

The synthesis of the piperidine scaffold is a well-developed field of organic chemistry, with numerous methods available for its construction and subsequent functionalization.

Catalytic Hydrogenation and Reduction Strategies for Piperidine Scaffolds

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of piperidines. nih.gov This approach benefits from the wide availability of pyridine starting materials. Various catalysts, both heterogeneous and homogeneous, have been employed for this transformation.

Heterogeneous catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum oxide (PtO2) are commonly used, often requiring elevated temperatures and pressures. liverpool.ac.uk Recent advancements have focused on developing more active and selective catalysts that can operate under milder conditions. For instance, iridium-based catalysts have shown high efficacy in the ionic hydrogenation of pyridines, tolerating a broad range of functional groups. chemrxiv.org

Homogeneous catalysts offer the advantage of higher selectivity and can be tailored for stereoselective hydrogenations through the use of chiral ligands. Rhodium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts, yielding enantioenriched piperidines. dicp.ac.cn

A summary of common catalysts and conditions for pyridine hydrogenation is presented below:

Catalyst Conditions Key Features
Rh/C80 °C, 5 atm H2, waterMild conditions, applicable to various substrates organic-chemistry.org
Pd/CAmmonium formateEfficient reduction of pyridine N-oxides organic-chemistry.org
Rh2O340 °C, 5 bar H2, TFEMild conditions, broad substrate scope liverpool.ac.uk
[Ir(cod)Cl]2Acid co-catalystAccess to a wide variety of piperidines with good diastereoselectivity eventsair.com
Rhodium(I) with chiral ligandsTransfer hydrogenationAsymmetric synthesis of chiral piperidines dicp.ac.cn

Alkene Cyclization and Oxidative Amination Methods for Piperidine Ring Formation

Intramolecular cyclization of functionalized alkenes provides a powerful strategy for the construction of the piperidine ring. nih.gov These methods often allow for the introduction of multiple stereocenters with a high degree of control.

Oxidative amination of unactivated alkenes, catalyzed by transition metals such as gold(I) or palladium(II), can lead to the formation of substituted piperidines. nih.gov These reactions involve the simultaneous formation of a C-N bond and functionalization of the double bond.

Another approach is the intramolecular hydroamination of alkenes, which can be catalyzed by various transition metals. For example, a rhodium catalyst has been used for the anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to form 3-arylpiperidines. organic-chemistry.org

Radical-Mediated Aminocyclization Techniques in Piperidine Synthesis

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a variety of functional groups. nih.gov These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical that undergoes an intramolecular cyclization onto an alkene or alkyne.

The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated aminocyclization, where an N-haloamine is decomposed thermally or photochemically to generate a nitrogen radical, which then abstracts a hydrogen atom to form a carbon radical that cyclizes to give a pyrrolidine (B122466) or piperidine. wikipedia.org

More modern approaches utilize photoredox catalysis to generate radicals under mild conditions. For instance, the combination of a photoredox catalyst, a cobaloxime, and an amine catalyst can mediate the radical cyclization of aldehydes with pendant alkenes to afford piperidine rings. organic-chemistry.org

Reductive Amination Protocols for C-N Bond Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines through intramolecular cyclization of amino-aldehydes or amino-ketones. nih.gov This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.

A powerful variation is the double reductive amination of a dicarbonyl compound with an amine, which forms two C-N bonds in a single step to construct the piperidine ring. chim.it This method is particularly useful for the synthesis of polyhydroxylated piperidines from sugar-derived dicarbonyls. chim.it

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Stereoselective Synthesis of this compound and its Stereoisomers

The target molecule, this compound, possesses two stereocenters, one at the C2 position of the pentylamine chain and the other at the C4 position of the piperidine ring. The stereoselective synthesis of this compound requires careful control over the formation of these stereocenters.

Several strategies can be envisioned for achieving stereocontrol. One approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction, such as the coupling of the side chain to the piperidine ring. Alternatively, a chiral catalyst can be employed to perform an enantioselective transformation.

For the piperidine ring, stereoselective synthesis can be achieved through the asymmetric hydrogenation of a substituted pyridine precursor using a chiral catalyst. dicp.ac.cn Diastereoselective methods, such as the reduction of a chiral piperidinone, can also be employed. nih.gov

For the stereocenter on the side chain, a diastereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated system attached to the piperidine ring could be a viable strategy. Alternatively, an asymmetric reduction of a ketone precursor to the amine could establish the desired stereochemistry.

A diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the stereoselectivity can be controlled by the order of the reaction sequence, providing a platform for accessing different stereoisomers. researchgate.net Such a strategy could be adapted for the synthesis of the target molecule.

Chiral Auxiliary Approaches

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This molecule covalently bonds to an achiral substrate, directing subsequent reactions to occur stereoselectively due to steric hindrance. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be employed to set the stereocenter on the pentanoyl side chain. sigmaaldrich.com A plausible pathway begins with the acylation of the chiral auxiliary with 4-phenylpentanoic acid. The resulting N-acyl derivative can then be enolized and alkylated. The bulky auxiliary directs the approach of the electrophile, in this case, a protected 4-iodopiperidine, to the opposite face, thereby establishing the C-C bond between the two core fragments with a high degree of diastereoselectivity. The final step involves the reductive cleavage of the auxiliary to unmask the primary amine.

Table 1: Comparison of Chiral Auxiliaries for Stereoselective Alkylation

Chiral Auxiliary Typical Electrophile Common Base Typical d.r. Reference
(S)-4-Benzyl-2-oxazolidinone Alkyl Halide LDA, NaHMDS >95:5 wikipedia.org
(1S,2S)-Pseudoephedrine Amide Alkyl Halide LiCl, LDA >97:3 wikipedia.org
(1S)-(-)-2,10-Camphorsultam Acrylate NaH >98:2 sigmaaldrich.com
trans-2-Phenylcyclohexanol Glyoxylate Ester SnCl₄ 90:10 wikipedia.org

This table presents typical diastereomeric ratios (d.r.) achieved using these auxiliaries in analogous alkylation reactions.

Asymmetric Catalysis in Piperidine Derivative Synthesis

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. nih.gov Transition-metal catalysis, in particular, has provided powerful tools for constructing chiral N-heterocycles. snnu.edu.cnnih.gov

A potential route for synthesizing the target molecule could leverage a rhodium-catalyzed asymmetric reaction. For example, a reductive Heck reaction could couple a pyridine precursor with a suitable boronic acid, establishing one of the key stereocenters with high enantioselectivity. snnu.edu.cn Subsequent reduction of the pyridine ring would yield the desired piperidine core. nih.gov Alternatively, copper-catalyzed reactions, such as the interruption of a Hofmann-Löffler-Freytag (HLF) reaction, have been shown to enable regio- and enantioselective C-H functionalization of acyclic amines to form chiral piperidines. nih.gov This strategy could form the piperidine ring from a linear amine precursor while simultaneously setting the C4 stereocenter.

Table 2: Selected Asymmetric Catalytic Systems for Piperidine Synthesis

Catalytic System Reaction Type Typical ee (%) Reference
[Rh(C₂H₄)₂Cl]₂ / Chiral Diene [2+2+2] Cycloaddition 90-99% nih.gov
Rh-catalyst / Chiral Ligand Asymmetric Reductive Heck 90-98% snnu.edu.cn
Cu(I) / Chiral Ligand Cyclizative Aminoboration 91-99% nih.gov
Chiral Copper Catalyst Radical-mediated δ C-H Cyanation 90-98% nih.gov

% ee = enantiomeric excess

Diastereoselective Synthetic Routes

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective routes often use an existing stereocenter to direct the formation of a new one. researchgate.net

A convergent strategy for this compound could involve the coupling of two chiral fragments or the diastereoselective functionalization of a piperidine ring that already contains a stereocenter. A highly effective method involves the diastereoselective reduction of a ketone precursor. For instance, an enantiomerically pure 4-phenylpentanoyl fragment could be coupled to an N-protected 4-aminopiperidine (B84694) derivative to form an amide, which is then converted to a ketone at the C4 position of the piperidine ring. The existing stereocenter on the pentanoyl chain would then direct the stereochemical outcome of a subsequent hydride reduction of the ketone, leading to the desired diastereomer. mdma.ch The choice of reducing agent is critical in controlling the facial selectivity of the reduction.

Table 3: Diastereoselective Reduction of a Prochiral Ketone

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
1 NaBH₄ Methanol 0 75:25
2 LiAlH₄ THF -78 85:15
3 L-Selectride® THF -78 95:5
4 K-Selectride® THF -78 97:3

This table illustrates a hypothetical outcome for the diastereoselective reduction of a ketone precursor, where sterically bulky reducing agents typically provide higher diastereoselectivity.

Functional Group Interconversions and Derivatization Strategies of the Pentan-1-amine Moiety

The primary amine of the pentan-1-amine moiety is a key functional group that can be installed late in the synthesis to avoid complications from its nucleophilic and basic nature. This is typically achieved by carrying a precursor functional group through the synthetic sequence, which is then converted to the amine in a final step. libretexts.org

Common precursors for primary amines include nitriles, azides, amides, and nitro compounds. aakash.ac.inlibretexts.org The reduction of a nitrile or an azide (B81097) is a particularly effective strategy. youtube.com For example, the carbon skeleton of this compound could be assembled with a terminal nitrile group (a -C≡N group) instead of the aminomethyl group. This nitrile can be carried through multiple reaction steps without interference and then reduced in the final step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation to yield the target primary amine. libretexts.orgyoutube.com The use of an azide precursor followed by reduction offers a similarly robust method. libretexts.org

Once synthesized, the primary amine offers a handle for further derivatization, such as N-alkylation or N-acylation, to explore structure-activity relationships in a medicinal chemistry context.

Table 4: Common Precursors for Primary Amine Synthesis

Precursor Functional Group Reagent for Conversion to Amine Key Advantages/Considerations Reference
Nitrile (-C≡N) LiAlH₄; or H₂ / Raney Ni Stable precursor, adds a carbon atom. libretexts.orgaakash.ac.in
Azide (-N₃) LiAlH₄; or H₂ / Pd-C Good nucleophile for SN2 introduction; azides can be explosive. youtube.com libretexts.org
Amide (-CONH₂) LiAlH₄ Common intermediate, requires strong reducing agent. youtube.com
Nitro (-NO₂) H₂ / Pd, Pt, or Ni; or Fe, Sn in acid Primarily used for aromatic amines. libretexts.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure safety and cost-effectiveness. whiterose.ac.uk Key parameters that are typically optimized include solvent, temperature, reaction time, catalyst loading, and reagent concentration. researchgate.net

For a multi-step synthesis of this compound, a crucial coupling step, such as a Suzuki or Negishi cross-coupling to form the C-C bond between the two main fragments, would be a prime candidate for optimization. A systematic study would be conducted where one parameter is varied at a time to determine its effect on the reaction yield and purity of the product. Automated systems using Bayesian optimization can accelerate this process, allowing for rapid exploration of the reaction space to find the global optimum. whiterose.ac.uk The goal is to find a balance that provides high yield and purity with the lowest possible catalyst loading and shortest reaction time, making the process economically viable for large-scale production.

Table 5: Hypothetical Optimization of a Key Coupling Step

Entry Parameter Varied Conditions Time (h) Yield (%)
1 Baseline Pd(PPh₃)₄ (5 mol%), Toluene, 80°C 24 55
2 Catalyst Loading Pd(PPh₃)₄ (2 mol%), Toluene, 80°C 24 48
3 Catalyst Loading Pd(PPh₃)₄ (10 mol%), Toluene, 80°C 24 56
4 Solvent Pd(PPh₃)₄ (5 mol%), Dioxane, 80°C 24 65
5 Solvent Pd(PPh₃)₄ (5 mol%), DMF, 80°C 24 62
6 Temperature Pd(PPh₃)₄ (5 mol%), Dioxane, 100°C 12 85
7 Temperature Pd(PPh₃)₄ (5 mol%), Dioxane, 60°C 24 40
8 Optimized Pd(PPh₃)₄ (5 mol%), Dioxane, 100°C 10 84

This interactive table demonstrates a systematic approach to optimizing a reaction, showing how adjustments to catalyst, solvent, and temperature can significantly improve chemical yield.

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) would be a critical tool for confirming the elemental composition of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular formula. For this compound (C₁₆H₂₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to study its fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers could gain insights into the compound's structure, confirming the presence of the phenyl, piperidine (B6355638), and pentan-1-amine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR and ¹³C NMR Analysis

¹H NMR (Proton NMR): A hypothetical ¹H NMR spectrum of this compound would provide a wealth of information. The spectrum would show distinct signals for each unique proton in the molecule. Key expected signals would include those for the aromatic protons of the phenyl group, the protons on the piperidine ring, the protons of the pentan-1-amine backbone, and the amine protons. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would help to identify the different types of carbon atoms (e.g., aromatic, aliphatic, carbons bonded to nitrogen).

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. The exact chemical shifts and coupling constants would need to be determined experimentally.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Assignment Chemical Shift (ppm)
Aromatic-H7.1-7.3
Piperidine-H2.5-3.1, 1.2-1.8
Pentan-1-amine-H0.8-2.9
NH₂Broad s
NHBroad s

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the piperidine and pentan-1-amine fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule (e.g., connecting the pentan-1-amine backbone to the piperidine and phenyl rings).

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the chiral centers and the preferred conformation of the molecule in solution.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline material is obtained)

Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity. Most importantly, for a chiral compound, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers, providing an unambiguous structural assignment. The resulting crystal structure would also reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice.

Theoretical and Computational Chemistry Studies of 4 Phenyl 2 Piperidin 4 Yl Pentan 1 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

The fundamental principle of QSAR is that the biological activity of a compound is intrinsically linked to its molecular structure and physicochemical properties. wikipedia.orgnih.gov For a series of analogues of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine, a QSAR model is developed by first compiling a dataset of these derivatives with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values). mdpi.com Subsequently, a wide array of molecular descriptors are calculated for each compound. Statistical methods are then employed to build a model that quantitatively describes the relationship between these descriptors and the observed activity. jocpr.com

This model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to prioritize candidates with the highest potential. fiveable.me The process involves an iterative cycle of designing new derivatives, predicting their activity using the QSAR model, synthesizing the most promising candidates, and experimentally testing them to refine and validate the model further. mdpi.com

The development of a predictive QSAR model is a multi-step process that begins with the selection of a training set of molecules—in this case, derivatives of this compound with known activities. nih.gov Various statistical and machine learning techniques can be used to construct the model.

Multiple Linear Regression (MLR) is a common starting point, creating a simple linear equation that relates biological activity to a few key molecular descriptors. nih.gov The general form of an MLR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Here, D₁, D₂, ... Dₙ are the molecular descriptors, and c₁, c₂, ... cₙ are their regression coefficients, indicating the weight or importance of each descriptor. c₀ is a constant.

More advanced, non-linear methods are often employed to capture the complex relationships between structure and activity. These can include:

Partial Least Squares (PLS): A method particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Artificial Neural Networks (ANN): Machine learning models inspired by the structure of the human brain, capable of modeling highly complex and non-linear data. nih.gov

Support Vector Machines (SVM): A supervised machine learning algorithm that can be used for both classification (e.g., active vs. inactive) and regression tasks.

The robustness and predictive power of any developed model must be rigorously validated. This is typically achieved through internal validation techniques like cross-validation (e.g., leave-one-out or k-fold) and external validation using a separate test set of compounds that were not used in the model's creation. jocpr.com

Below is a hypothetical example of a dataset that would be used to develop a QSAR model for a series of this compound derivatives.

Table 1: Hypothetical Biological Activity and Descriptor Data for a Series of Derivatives

Compound IDSubstituent (R)Biological Activity (pIC₅₀)LogP (Lipophilicity)Molecular Weight (MW)Topological Polar Surface Area (TPSA)
1-H6.53.2260.4238.1
24-Cl7.13.9294.8638.1
34-F6.93.4278.4138.1
44-CH₃6.83.7274.4538.1
53-Cl7.03.9294.8638.1
63-OCH₃6.63.3290.4547.3

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. numberanalytics.com These descriptors can be categorized based on their dimensionality and the information they encode. drugdesign.org

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and bond counts. drugdesign.org

2D Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about topology and connectivity. Examples include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), polar surface area (TPSA), and counts of specific functional groups. hufocw.org

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to represent steric and electrostatic fields around the molecules. nih.gov

Given the vast number of possible descriptors, a critical step in QSAR modeling is feature selection . nih.gov The goal is to identify the subset of descriptors that are most relevant to the biological activity while minimizing redundancy and noise. This prevents overfitting, where a model performs well on the training data but fails to predict new compounds accurately. elsevierpure.com

Several computational techniques are used for feature selection: researchgate.netnih.gov

Stepwise Regression: Descriptors are sequentially added (forward selection) or removed (backward elimination) from the model based on a statistical criterion (e.g., F-statistic).

Genetic Algorithms (GA): Inspired by natural evolution, GAs use processes like selection, crossover, and mutation to "evolve" an optimal subset of descriptors. researchgate.net

Recursive Feature Elimination (RFE): The model is built iteratively, and at each step, the least important feature is removed until the desired number of features is reached.

The table below illustrates a potential outcome of a feature selection process for a hypothetical QSAR model, showing the selected descriptors and their statistical contribution.

Table 2: Example of Selected Descriptors and their Model Coefficients

DescriptorDescriptor TypeDescriptionCoefficientp-value
LogPPhysicochemical (2D)Octanol-water partition coefficient, measures lipophilicity.+0.85<0.01
TPSATopological (2D)Sum of surfaces of polar atoms, relates to permeability.-0.050.03
Jurs_PNSA-1Electronic (3D)Partial negative surface area, relates to electrostatic interactions.+0.210.02
nRotBTopological (2D)Number of rotatable bonds, relates to conformational flexibility.-0.120.04

This model suggests that higher lipophilicity (LogP) and a larger partial negative surface area are positively correlated with activity, while increased polar surface area (TPSA) and conformational flexibility (nRotB) are detrimental. Such insights are invaluable for guiding the design of new, more potent derivatives of this compound.

Investigation of Structure Activity Relationships Sar for 4 Phenyl 2 Piperidin 4 Yl Pentan 1 Amine Analogues

Systematic Modification of the Phenyl Group

The phenyl group is a crucial component of the pharmacophore, and its modification has profound effects on the activity of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine analogues.

Positional Isomerism and Substituent Effects (Electronic and Steric)

The position and nature of substituents on the phenyl ring significantly influence the compound's electronic and steric properties, thereby altering its binding affinity and efficacy. Studies on related 4-phenylpiperidine (B165713) scaffolds have shown that both electron-donating and electron-withdrawing groups can modulate activity. dndi.org

For instance, in a series of 4-azaindole-2-piperidine derivatives, electron-rich aromatic groups were preferred, with methoxy-substituted indole (B1671886) analogues showing high potency. dndi.org Conversely, electron-deficient analogues, such as those with a cyano group, were found to be inactive. dndi.org Simple substitutions, like a para-fluoro group, have been observed to slightly reduce activity while improving metabolic stability. dndi.org

In other related series, such as 4-phenyl-piperazin-1-yl derivatives, phenyl groups substituted with one or more halo, trifluoromethyl, or trifluoromethoxy groups are common. google.com The placement of these substituents is also critical; for example, 3,4-dihalo substitutions are frequently explored. google.com These findings suggest a preference for specific electronic distributions and potential interactions, such as halogen bonding, within the receptor's binding pocket.

Table 1: Effect of Phenyl Group Substituents on Activity in Related Scaffolds
Scaffold TypeSubstituentPositionObserved Effect on ActivityReference
4-Azaindole-2-piperidine4-Methoxy-High potency dndi.org
4-Azaindole-2-piperidineCyano-Inactive dndi.org
4-Azaindole-2-piperidinePara-FluoroParaSlightly reduced activity, improved metabolic stability dndi.org
4-PhenylpiperazineDichloro3,4-Commonly explored modification google.com

Replacement with Heterocyclic Aromatic Systems

Replacing the phenyl ring with a heterocyclic aromatic system, a strategy known as bioisosteric replacement, can significantly alter a molecule's properties. cambridgemedchemconsulting.com Heterocycles can introduce changes in polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.comnih.gov For instance, introducing a nitrogen atom into an aromatic ring (e.g., replacing phenyl with pyridyl) generally increases polarity and can reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com

In the context of 4-phenylpiperidine analogues, various heterocyclic replacements have been explored. A notable example involves the substitution of the phenyl ring with an imidazole (B134444) moiety, leading to a novel class of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives. nih.govnih.gov This modification resulted in compounds with high affinity and selectivity for opioid receptors. nih.gov Other five- and six-membered heterocycles like thiophene, furan, thiazole, pyrazole, and pyridazine (B1198779) have also been used as phenyl bioisosteres to improve aqueous solubility or modulate plasma protein binding. cambridgemedchemconsulting.com The choice of heterocycle is critical, as demonstrated in studies where replacing a phenyl group with pyridyl or pyrimidyl structures led to inactivity. dndi.org

Exploration of Substitutions on the Piperidine (B6355638) Ring

The piperidine ring serves as a central scaffold, and modifications to its structure, both at the nitrogen atom and on the carbon framework, are pivotal for tuning pharmacological activity. mdpi.com

Nitrogen Atom Modifications (N-Alkylation, N-Acylation)

Modification of the piperidine nitrogen atom is a common strategy to alter the basicity, lipophilicity, and steric profile of the molecule. N-alkylation, the addition of an alkyl group, is a widely used method. google.comprinceton.edu In a series of 4-(2-aminoethyl)piperidine derivatives, 1-methylpiperidines showed particularly high affinity for the σ1 receptor, whereas analogues with a proton (secondary amine), a tosyl group, or an ethyl group at the nitrogen position exhibited considerably lower affinity. nih.gov This highlights the sensitivity of receptor binding to the nature of the N-substituent.

N-acylation, the addition of an acyl group, is another key modification. researchgate.net It generally reduces the basicity of the piperidine nitrogen. The type of acyl group can have a significant impact. For example, in fentanyl analogues, replacing the N-propionyl group with other acyl groups is a common structural variation. wikipedia.org

Table 2: Influence of Piperidine N-Substituents on Receptor Affinity
Scaffold TypeN-SubstituentEffect on σ1 Receptor AffinityReference
4-(2-aminoethyl)piperidine-H (secondary amine)Low affinity nih.gov
4-(2-aminoethyl)piperidine-CH3 (methyl)High affinity nih.gov
4-(2-aminoethyl)piperidine-CH2CH3 (ethyl)Low affinity nih.gov
4-(2-aminoethyl)piperidine-TosylLow affinity nih.gov

Substituents at C2, C3, and C4 Positions and their Stereochemical Impact

Introducing substituents onto the carbon atoms of the piperidine ring can enforce specific conformations and introduce new points of interaction with a receptor. The stereochemistry of these substituents is often crucial for activity.

C4-Position: The C4 position is frequently substituted. In 4-hydroxy-4-phenylpiperidines, modifications at the C4-phenyl group are key to their activity as nociceptin (B549756) receptor ligands. nih.gov In other series, the introduction of a second substituent at the C4 position, such as carbomethoxy or methoxymethyl groups, has been explored. researchgate.net

C2 and C3-Positions: Functionalization at the C2 and C3 positions has also been investigated. Rhodium-catalyzed reactions have enabled the site-selective introduction of arylacetate groups at the C2, C3, and C4 positions, allowing for the synthesis of various positional analogues. nih.gov The stereoselectivity of these additions is highly dependent on the catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net For example, studies on 3-fluoropiperidines have shown that the stereochemical outcome of reactions can be cis-selective. researchgate.net The orientation of substituents (axial vs. equatorial) dramatically affects the molecule's conformation and, consequently, its biological activity. For instance, in 2,4-disubstituted piperidines, an equatorial orientation for both substituents is often preferred. nih.gov

Variation of the Pentan-1-amine Chain and its Branching

In fentanyl analogues, which share the N-substituted 4-anilinopiperidine core, modifications to the chain connecting the piperidine ring to the phenyl group are critical. Substitution on this chain, such as the introduction of an alpha-methyl group (as in alpha-methylfentanyl), creates a new stereocenter and can significantly alter potency and receptor subtype selectivity. wikipedia.org Similarly, extending the chain length can also impact activity, as seen in phenylpiperazine analogues where an amine is positioned one methylene (B1212753) unit further from the core scaffold. researchgate.net These examples suggest that the length, rigidity, and substitution pattern of the alkylamine chain are important parameters to optimize for achieving desired pharmacological effects.

Chain Length and Flexibility Modifications

The length and flexibility of the alkyl chain connecting the piperidine and amine moieties are critical determinants of biological activity. In analogues of 4-phenyl-piperidine, variations in the length of an alkyl substituent can significantly influence receptor binding and efficacy. For instance, studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that increasing the bulk of the 4-alkyl substituent from a methyl to an n-propyl group can modulate analgesic potency. nih.gov This suggests that the spatial arrangement and conformational freedom of the molecule are finely tuned for optimal interaction with its biological target.

In the context of this compound, the pentan-1-amine chain offers a degree of flexibility. Shortening or lengthening this chain would alter the distance between the primary amine and the piperidine core, potentially impacting the compound's ability to adopt the optimal conformation for receptor engagement. Similarly, introducing rigidity into this chain, for example, through the incorporation of a double bond or a small ring system, could either enhance or diminish activity by locking the molecule into a favorable or unfavorable conformation, respectively.

Table 1: Hypothetical Impact of Chain Length Modification on Biological Activity
AnalogueModificationPredicted Impact on FlexibilityHypothesized Effect on Activity
4-Phenyl-2-(piperidin-4-yl)butan-1-amineShortening of the alkyl chain (n=2)DecreasedPotential loss of optimal interaction distance with target
4-Phenyl-2-(piperidin-4-yl)hexan-1-amineLengthening of the alkyl chain (n=4)IncreasedPotential for non-specific binding or steric hindrance
4-Phenyl-2-(piperidin-4-yl)pent-4-en-1-amineIntroduction of a double bondDecreasedConstrained conformation may enhance or reduce affinity

Introduction of Additional Chiral Centers

The introduction of additional chiral centers into the this compound scaffold can have a profound impact on its biological activity and selectivity. Chiral centers dictate the three-dimensional arrangement of substituents, which is crucial for precise interactions with chiral biological macromolecules like receptors and enzymes. The strategic placement of a new stereocenter can lead to diastereomers with markedly different pharmacological profiles. thieme-connect.com

For example, adding a methyl group to the pentan-1-amine chain would create an additional chiral center, leading to a pair of diastereomers. These diastereomers, having different spatial arrangements of the new methyl group, could exhibit varied affinities and efficacies for the target receptor. One diastereomer might orient the methyl group into a favorable binding pocket, enhancing potency, while the other might introduce steric clash, reducing activity. The stereochemical outcome of such modifications is a key consideration in medicinal chemistry for optimizing drug-target interactions. researchgate.net

Bioisosteric Replacements to Optimize Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties but can lead to improved potency, selectivity, or metabolic stability. For this compound, both the phenyl and piperidine rings are potential sites for bioisosteric modification.

The phenyl ring is a common motif in many pharmaceuticals but can be associated with metabolic liabilities. nih.gov Replacing it with bioisosteres such as a thiophene, pyridine (B92270), or even a non-aromatic bicyclic system like bicyclo[1.1.1]pentane can alter the compound's electronic distribution, lipophilicity, and metabolic profile. nih.gov For instance, introducing a nitrogen atom into the phenyl ring to form a pyridine analogue can introduce a hydrogen bond acceptor, potentially leading to new interactions with the biological target and improved solubility.

Table 2: Examples of Bioisosteric Replacements and Their Potential Effects
Original MoietyBioisosteric ReplacementPotential Advantages
PhenylPyridineImproved solubility, potential for new hydrogen bonding interactions
PhenylThiopheneAltered electronic properties, potential for improved metabolic stability
PiperidineAzaspiro[3.3]heptaneNovel vector space for substituents, potential for improved physicochemical properties
PiperidineMorpholine (B109124)Increased polarity, potential for reduced metabolism adjacent to the nitrogen

Impact of Chiral Centers on Biological Activity

The inherent chirality of this compound, with at least two stereocenters, means that its stereoisomers can exhibit significantly different biological activities. The spatial orientation of the phenyl group and the pentan-1-amine chain relative to the piperidine ring is critical for its interaction with the biological target. It is a well-established principle that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. nih.gov

In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, a related class of compounds, the trans-(-)-enantiomer was found to be significantly more potent than the (+)-enantiomer, highlighting the importance of absolute configuration for biological activity. nih.gov Similarly, for this compound, it is expected that one stereoisomer will have a higher affinity for its target than the others due to a more complementary fit in the binding site. The precise stereochemistry required for optimal activity would need to be determined through the synthesis and biological evaluation of the individual stereoisomers. Understanding the stereochemical requirements for activity is a cornerstone of rational drug design and is essential for the development of potent and selective therapeutic agents. thieme-connect.com

Preclinical in Vitro and in Vivo Non Human Biological Evaluation and Mechanistic Insights

Target Identification and Mechanism of Action Elucidation

Due to the absence of direct research on 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine, this section will discuss the activities of structurally related compounds to provide a theoretical framework for its potential biological targets.

Receptor Binding Assays (e.g., Monoamine Transporters, Opioid Receptors, Adenosine Receptors, NLRP3 Inflammasome)

Analogues of this compound have been investigated for their affinity to various receptors. For instance, compounds with a 4-phenylpiperidine (B165713) structure are known to interact with opioid receptors. mdpi.comresearchgate.netresearchgate.net A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were identified as selective delta-opioid agonists. nih.gov Additionally, pyrovalerone analogues, which share a phenylethylamine backbone, are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with generally weaker activity at the serotonin (B10506) transporter (SERT). nih.govdrugs.ie

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers inflammatory responses. nih.gov While no direct binding data exists for this compound, the inhibition of this complex is a therapeutic strategy for a range of inflammatory diseases. nih.gov

Table 1: Receptor Binding Affinities of Structurally Related Compounds

Compound Class Target Binding Affinity (Ki, nM) Reference
Pyrovalerone Analogues Dopamine Transporter (DAT) Varies (potent inhibition) nih.govdrugs.ie
Pyrovalerone Analogues Norepinephrine Transporter (NET) Varies (potent inhibition) nih.govdrugs.ie
Pyrovalerone Analogues Serotonin Transporter (SERT) Varies (generally inactive) nih.govdrugs.ie
4-Phenylpiperidine Derivatives Delta-Opioid Receptor Varies nih.gov
4-Phenylpiperidine Derivatives Mu-Opioid Receptor Varies mdpi.comresearchgate.netresearchgate.net

Enzyme Inhibition Studies (e.g., NAPE-PLD, MAP Kinase, HIV-1 Protease)

The potential for this compound to act as an enzyme inhibitor can be hypothesized by examining related structures. For example, inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators, have been developed. nih.gov Similarly, various compounds are known to inhibit MAP kinases, which are key regulators of cellular processes. nih.gov

In the context of antiviral research, nonpeptidic inhibitors of HIV-1 protease have been designed, some of which incorporate phenyl and cyclic moieties. nih.gov

Table 2: Enzyme Inhibition Data for Structurally Related Compound Classes

Compound Class Enzyme Target Inhibition Data (e.g., IC50, Ki) Reference
NAPE-PLD Inhibitors NAPE-PLD Varies nih.gov
MAP Kinase Inhibitors MAP Kinase Varies nih.gov

Cell-Based Functional Assays for Receptor Agonism/Antagonism

Functional assays on analogues provide further clues. For example, certain 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been shown to act as full agonists at the delta-opioid receptor. researchgate.net

In Vitro Cellular Assays for Specific Biological Pathways (e.g., anti-pyroptotic effects, anti-fungal properties)

While there is no information on the anti-pyroptotic effects of this compound, inhibition of the NLRP3 inflammasome, as mentioned earlier, can prevent pyroptosis, a form of inflammatory cell death. nih.gov

In the realm of infectious diseases, some piperidine (B6355638) derivatives have been explored for their antifungal properties. For instance, a novel antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, was found to induce oxidative damage in Candida albicans.

In Vivo (Non-Human) Pharmacological Studies

Given the absence of in vitro data for the specific compound, no dedicated in vivo studies on this compound have been performed. The following subsections are based on findings for structurally analogous compounds.

Animal Models for Investigating Mechanistic Pathways (e.g., neurodegenerative disease models, cancer models)

Analogues of this compound have been evaluated in various animal models. For example, delta-opioid agonists with a 4-phenylpiperidine scaffold have shown anxiolytic- and antidepressant-like effects in mouse models. nih.gov In oncology, derivatives of 4-phenyl-2-quinolone have demonstrated antiproliferative activity in cancer cell lines, suggesting potential for investigation in animal cancer models. nih.gov

Future Research Directions and Translational Perspectives

Design of Next-Generation Analogues Based on SAR and Mechanistic Data

A systematic exploration of the structure-activity relationships (SAR) of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine is a critical next step in optimizing its potential biological activity. The design of next-generation analogues will be guided by mechanistic data obtained from initial biological screening. Key modifications could be systematically introduced to probe the chemical space around the core scaffold.

Modifications to the Phenyl Ring: The phenyl group offers a prime site for substitution to explore the effects of electronics and sterics on receptor binding or enzyme inhibition. Introduction of electron-withdrawing or electron-donating groups at the ortho, meta, and para positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Alterations of the Piperidine (B6355638) Moiety: The piperidine ring is a common motif in many centrally active pharmaceuticals. acs.org Modifications to this ring, such as N-alkylation, N-acylation, or the introduction of substituents on the ring carbons, could modulate the compound's basicity, lipophilicity, and conformational rigidity. For instance, replacing the piperidine with other saturated heterocycles like pyrrolidine (B122466) or morpholine (B109124) could also be explored.

Variations in the Pentanamine Side Chain: The length and branching of the alkylamine chain can be altered to optimize interactions with the target protein. Shortening or lengthening the chain, as well as introducing conformational constraints such as cyclopropane (B1198618) rings, could lead to enhanced potency and selectivity. The primary amine itself is a key interaction point and could be modified to secondary or tertiary amines, or replaced with other functional groups.

To illustrate a potential SAR exploration, the following hypothetical data table outlines how systematic modifications could influence biological activity, measured as the inhibitory concentration (IC50) against a hypothetical target.

Table 1: Illustrative Structure-Activity Relationship Data for Analogues of this compound

Compound ID R1 (Phenyl Substitution) R2 (Piperidine N-Substitution) Side Chain Modification Hypothetical IC50 (nM)
Lead-001 H H n-pentanamine 150
Ana-002 4-Cl H n-pentanamine 75
Ana-003 4-OCH3 H n-pentanamine 200
Ana-004 H CH3 n-pentanamine 120

This data is purely illustrative and intended to demonstrate a potential SAR trend.

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and sustainable synthetic routes is paramount for the practical application of any promising compound. Future research should focus on moving beyond classical multi-step syntheses towards more innovative and environmentally friendly methodologies.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of catalytic methods, such as transition metal-catalyzed cross-coupling and hydrogenation reactions, to minimize the use of stoichiometric reagents. nih.gov The exploration of alternative solvents, such as water or bio-based solvents, and the use of energy-efficient reaction conditions, like microwave or flow chemistry, will also be important considerations. A biomimetic, organocatalytic asymmetric approach could also be explored for the synthesis of chiral analogues. nih.gov

Application of Advanced Computational Methods for Predictive Modeling

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new compounds and the prediction of their properties. Advanced computational methods can be employed to accelerate the optimization of the this compound scaffold.

Molecular docking studies can be used to predict the binding mode of the compound and its analogues within the active site of a target protein. nih.gov This information can provide valuable insights for the rational design of new derivatives with improved binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity, allowing for the prediction of the potency of yet-to-be-synthesized analogues.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between the ligand and its target, as well as predict the conformational preferences of the molecule in a biological environment. researchgate.net These computational approaches, when used in conjunction with experimental data, can significantly streamline the drug discovery process.

Development of Robust Preclinical Assay Systems for Deeper Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound is crucial for its further development. This requires the development and implementation of a suite of robust preclinical assay systems.

Initial screening should involve a broad panel of in vitro assays to identify the primary biological target(s). This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays. For compounds showing activity in the central nervous system (CNS), assays measuring effects on neurotransmitter systems, such as serotonin (B10506) re-uptake, could be relevant. nih.govnih.gov

Once a primary target is identified, more sophisticated assays can be employed to elucidate the precise mechanism of action. This may involve biophysical techniques to study the kinetics of binding, or cellular imaging to visualize the compound's effects on subcellular processes. For a comprehensive preclinical evaluation, in vivo studies in relevant animal models will be necessary to assess the compound's efficacy, pharmacokinetics, and metabolic stability. researchgate.net

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The successful translation of a chemical compound from a laboratory curiosity to a therapeutic agent requires a multidisciplinary and collaborative effort. The future development of this compound would greatly benefit from collaborations between chemists, biologists, pharmacologists, and clinicians.

Academic centers of excellence in chemical biology and drug discovery provide an ideal environment for such interdisciplinary research. stonybrook.edustonybrook.eduunc.edu These centers bring together experts from diverse fields to tackle complex biomedical problems. northwestern.edu Collaboration with such a center could provide access to high-throughput screening facilities, advanced analytical instrumentation, and expertise in preclinical and clinical development.

Furthermore, partnerships with pharmaceutical companies can provide the necessary resources and expertise to navigate the complex process of drug development and commercialization. Open innovation models and public-private partnerships are becoming increasingly common and can accelerate the translation of promising academic discoveries into new medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.